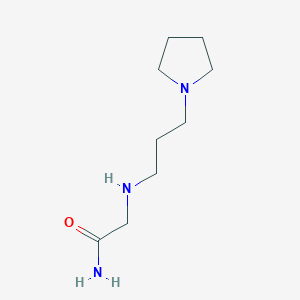
N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-(1H-indol-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-(1H-indol-1-yl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as DIPA, and it has been studied for its ability to inhibit the growth of cancer cells, as well as its potential use in treating neurological disorders.
Wirkmechanismus
The mechanism of action of DIPA involves the inhibition of certain enzymes that are responsible for the growth and proliferation of cancer cells. By inhibiting these enzymes, DIPA is able to slow or stop the growth of cancer cells, making it an effective treatment option.
Biochemical and Physiological Effects:
DIPA has been shown to have several biochemical and physiological effects, including the ability to induce apoptosis in cancer cells. Apoptosis is a process by which cells undergo programmed cell death, and it is a natural mechanism for removing damaged or abnormal cells from the body.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using DIPA in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. However, one of the limitations of using DIPA in lab experiments is its complex synthesis process, which requires expertise in organic chemistry.
Zukünftige Richtungen
There are several future directions for research involving DIPA. One area of interest is the development of new and more efficient synthesis methods for DIPA. Additionally, researchers are studying the potential use of DIPA in treating neurological disorders, such as Alzheimer's disease and Parkinson's disease. Finally, there is ongoing research into the potential use of DIPA in combination with other chemotherapy drugs to improve cancer treatment outcomes.
Conclusion:
In conclusion, DIPA is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its ability to inhibit the growth of cancer cells and induce apoptosis makes it a promising candidate for use in cancer treatment. Ongoing research into the synthesis, mechanism of action, and potential therapeutic applications of DIPA will continue to shed light on its potential uses in the future.
Synthesemethoden
The synthesis of DIPA involves several chemical reactions, including the preparation of 2-(1H-indol-1-yl)acetic acid, which is then reacted with 2,2-dimethyltetrahydrofuran-4-one to produce DIPA. The synthesis of DIPA is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
DIPA has been studied extensively for its potential therapeutic applications. One of the most promising areas of research involves the use of DIPA in cancer treatment. Studies have shown that DIPA is able to inhibit the growth of cancer cells, making it a potential candidate for use in chemotherapy.
Eigenschaften
IUPAC Name |
N-(2,2-dimethyloxan-4-yl)-2-indol-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-17(2)11-14(8-10-21-17)18-16(20)12-19-9-7-13-5-3-4-6-15(13)19/h3-7,9,14H,8,10-12H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBGFTILRHZDVKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CCO1)NC(=O)CN2C=CC3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(4-methoxyphenyl)-N-[2-(4-methylpiperazin-1-yl)ethyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7561556.png)



![N-cyclohexyl-N'-[5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]-N-methylethane-1,2-diamine](/img/structure/B7561583.png)

![5-(4-chlorophenyl)-N-(2-piperidin-1-ylethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7561598.png)


![N-(1H-indol-4-yl)-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7561629.png)
![3-[1-[3-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)propanoyl]piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B7561642.png)
![2-[[3-[4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)piperidine-1-carbonyl]phenyl]methyl]isoindole-1,3-dione](/img/structure/B7561644.png)

![N-[1-(furan-2-carbonyl)piperidin-4-yl]-4-[(2-methylcyclopropanecarbonyl)amino]benzamide](/img/structure/B7561663.png)